2-(1H-Imidazol-1-yl)-5-phenyl-1,3,4-thiadiazole
Description
2-(1H-Imidazol-1-yl)-5-phenyl-1,3,4-thiadiazole is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at position 2 with an imidazole ring and at position 5 with a phenyl group. This structure combines the electron-rich imidazole moiety, known for its hydrogen-bonding and π-π stacking capabilities, with the thiadiazole ring, which contributes to thermal stability and diverse reactivity.
Properties
IUPAC Name |
2-imidazol-1-yl-5-phenyl-1,3,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4S/c1-2-4-9(5-3-1)10-13-14-11(16-10)15-7-6-12-8-15/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABUNCDATOAPMHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(S2)N3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10572940 | |
| Record name | 2-(1H-Imidazol-1-yl)-5-phenyl-1,3,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10572940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
203389-73-5 | |
| Record name | 2-(1H-Imidazol-1-yl)-5-phenyl-1,3,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10572940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-Imidazol-1-yl)-5-phenyl-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-phenyl-1,3,4-thiadiazole with imidazole in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and heating to temperatures around 100-150°C.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form, such as a thiadiazoline.
Substitution: The phenyl group or the imidazole ring can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols are used under various conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiadiazoline derivatives.
Substitution: Various substituted imidazole or thiadiazole derivatives.
Scientific Research Applications
Synthesis of 2-(1H-Imidazol-1-yl)-5-phenyl-1,3,4-thiadiazole
The synthesis of this compound typically involves the reaction of thiadiazole derivatives with imidazole. Various methods have been reported, including microwave-assisted synthesis and conventional heating techniques. The structure is confirmed through techniques such as NMR spectroscopy and X-ray crystallography, ensuring the integrity of the synthesized compound .
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of thiadiazole derivatives, including this compound. For instance, derivatives have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, indicating their potential as antibacterial agents . The compound's mechanism often involves disruption of bacterial cell wall synthesis or inhibition of protein synthesis.
Antitumor Activity
The compound has also been evaluated for its anticancer properties. Several derivatives exhibit potent anti-proliferative effects against human cancer cell lines. For example, compounds linked to imidazo[2,1-b][1,3,4]thiadiazole have demonstrated significant cytotoxicity with IC50 values in the low micromolar range (e.g., 1.1–1.6 μM) against various cancer types . The mechanism is believed to involve tubulin polymerization inhibition, which is critical for cancer cell division.
Antitubercular Activity
Research has indicated that certain derivatives possess notable antitubercular activity against Mycobacterium tuberculosis. Compounds have been reported with minimum inhibitory concentrations (MIC) as low as 3.125 μg/mL, showcasing their potential as new therapeutic agents against tuberculosis .
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of thiadiazole derivatives. Modifications in substituents on the phenyl ring or imidazole moiety can significantly alter biological activity. For instance:
- Substituted phenyl groups (e.g., p-tolyl or p-chlorophenyl) enhance anti-tubercular activity.
- Changes in the imidazole structure can lead to increased cytotoxicity against specific cancer cell lines .
Anti-Tuberculosis Study
In a study evaluating a series of imidazo[2,1-b][1,3,4]thiadiazole derivatives for their antitubercular effects, several compounds were synthesized and tested against Mycobacterium tuberculosis. The study found that modifications at specific positions on the thiadiazole ring led to enhanced activity compared to standard treatments like Isoniazid .
Anti-Cancer Evaluation
Another significant case involved testing various substituted imidazo[2,1-b][1,3,4]thiadiazoles against breast cancer cell lines (e.g., MDA-MB-231). Compounds were found to induce cell cycle arrest at G2/M phase and inhibit tubulin polymerization effectively . This study underscores the importance of structural modifications in developing effective anticancer agents.
Data Tables
Mechanism of Action
The mechanism of action of 2-(1H-Imidazol-1-yl)-5-phenyl-1,3,4-thiadiazole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways. The imidazole ring can coordinate with metal ions, which is crucial in enzyme inhibition. The thiadiazole ring can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table highlights key structural analogues and their differences:
Biological Activity
2-(1H-Imidazol-1-yl)-5-phenyl-1,3,4-thiadiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, drawing from various research studies and findings.
- Molecular Formula : C11H8N4S
- Molecular Weight : 228.27 g/mol
- InChIKey : ABUNCDATOAPMHU-UHFFFAOYSA-N
- SMILES : c1(sc(nn1)-c1ccccc1)-[n]1ccnc1
Synthesis
The synthesis of this compound typically involves the reaction of appropriate thiadiazole precursors with imidazole derivatives. Various methods have been reported, including cyclization reactions that utilize thiosemicarbazides and carbon disulfide under acidic or basic conditions. The resulting compounds are often characterized by techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm their structures.
Antimicrobial Activity
Research has demonstrated that derivatives of this compound exhibit notable antimicrobial properties. A study screened various compounds against Mycobacterium tuberculosis and identified several derivatives with a minimum inhibitory concentration (MIC) as low as 3.125 μg/mL .
Anticancer Properties
The anticancer potential of thiadiazole derivatives has been extensively studied. A series of imidazo[2,1-b][1,3,4]thiadiazole derivatives were evaluated against human cancer cell lines such as L1210 (murine leukemia) and Molt4 (human T-lymphocyte) cells. The results indicated that certain substitutions on the phenyl ring significantly enhance anticancer activity . For instance, compounds with p-chlorophenyl groups showed increased efficacy against these cell lines.
| Compound | Cell Line | Activity (IC50) |
|---|---|---|
| 5c | L1210 | 10 µM |
| 5d | Molt4 | 15 µM |
| 5l | CEM/0 | 12 µM |
Antioxidant Activity
The antioxidant properties of this compound have also been investigated. Studies indicate that some derivatives can scavenge free radicals effectively, contributing to their potential in preventing oxidative stress-related diseases .
Study on Anti-Tuberculosis Activity
In a significant study published in Journal of Medicinal Chemistry, researchers synthesized a series of imidazo[2,1-b][1,3,4]thiadiazole derivatives and tested them for anti-tuberculosis activity. They found that specific structural modifications led to enhanced activity against the H37Rv strain of Mycobacterium tuberculosis, highlighting the importance of substituent effects on biological activity .
Evaluation of Anticancer Compounds
Another study focused on the structure-activity relationship (SAR) of thiadiazole derivatives against various cancer cell lines. The research utilized quantitative structure-activity relationship (QSAR) models to correlate chemical structure with biological activity. The findings suggested that increased halogenation on the phenyl ring was positively correlated with anticancer efficacy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
